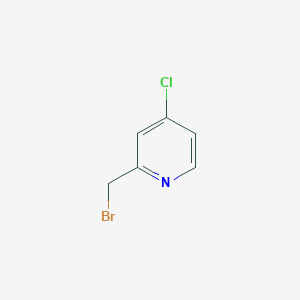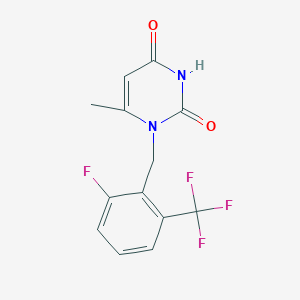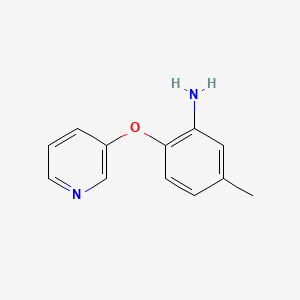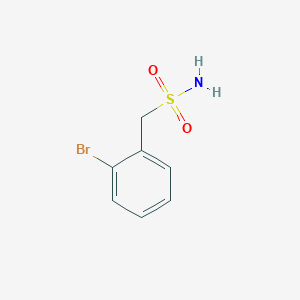
(2-Bromophenyl)methanesulfonamide
Vue d'ensemble
Description
(2-Bromophenyl)methanesulfonamide is a chemical compound that is part of a broader class of sulfonamide compounds. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its chemical behavior and potential applications. Sulfonamides are known for their various applications in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of related brominated aromatic compounds is well-documented. For instance, bromodifluoro(phenylsulfanyl)methane undergoes a Friedel–Crafts-type alkylation, which is a method that could potentially be adapted for the synthesis of (2-Bromophenyl)methanesulfonamide . Additionally, the synthesis of bromo-substituted pyridyl alkyl/aryl sulfur compounds has been achieved using alkyl halides and NaBH4, suggesting that similar methods could be employed for synthesizing (2-Bromophenyl)methanesulfonamide .
Molecular Structure Analysis
X-ray crystal structure analysis has been used to determine the molecular structure of related compounds, such as bis(5-bromopyridine-2-ylthio) methane . This technique could be applied to (2-Bromophenyl)methanesulfonamide to ascertain its molecular geometry, crystal packing, and potential intermolecular interactions, which are crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The research on related compounds indicates that brominated aromatics can participate in various chemical reactions, including alkylation . This suggests that (2-Bromophenyl)methanesulfonamide could also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Bromophenyl)methanesulfonamide can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of other brominated aromatic sulfonamides. The presence of the sulfonamide group could confer (2-Bromophenyl)methanesulfonamide with certain pharmacological properties, as seen in the study of 2'-(phenylthio)methanesulfonanilides, which exhibited anti-inflammatory activity .
Relevant Case Studies
Case studies involving related compounds have shown that brominated aromatic sulfonamides can have significant biological activities. For instance, certain 2'-(phenylthio)methanesulfonanilides have been found to inhibit arthritis in animal models . This suggests that (2-Bromophenyl)methanesulfonamide could also be explored for its potential anti-inflammatory properties, and further research could lead to the development of new therapeutic agents.
Applications De Recherche Scientifique
Synthesis of Heteroaromatic Compounds
(2-Bromophenyl)methanesulfonamide has been utilized in the synthesis of heteroaromatic compounds. A study demonstrated its use in creating 1-methylsulfonyl-indoles with various carbon-functional groups in a one-step process, highlighting its role in streamlining synthetic routes (Sakamoto et al., 1988).
Catalyzed Cross-Coupling Reactions
This compound plays a significant role in Pd-catalyzed cross-coupling reactions. It's particularly noted for its ability to avoid genotoxic impurities that might arise from other synthesis methods. Its application in the synthesis of dofetilide, a known drug, is a notable example of its practical utility in chemical synthesis (Rosen et al., 2011).
Novel Ring Transformations
In another study, (2-Bromophenyl)methanesulfonamide was involved in a reaction leading to a new ring transformation product. This illustrates its potential in the creation of novel organic compounds with unique structural configurations (Harada et al., 1992).
Structural and Spectroscopic Studies
The compound has been a subject of structural and spectroscopic analysis, including DFT quantum chemical investigations. Studies have focused on its molecular conformation, NMR chemical shifts, and vibrational transitions, contributing to a deeper understanding of its chemical properties (Karabacak et al., 2010).
Cyclisation onto Azoles
It has been used as a building block in radical cyclisation reactions onto azoles, synthesizing tri- and tetra-cyclic heterocycles. This application showcases its versatility in creating complex organic structures, which can be vital in pharmaceutical and material science research (Allin et al., 2005).
Safety And Hazards
The safety data sheet for a similar compound, N-(4-Bromophenyl)methanesulfonamide, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Propriétés
IUPAC Name |
(2-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYLTHDHSCAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622841 | |
| Record name | 1-(2-Bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)methanesulfonamide | |
CAS RN |
113283-03-7 | |
| Record name | 1-(2-Bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
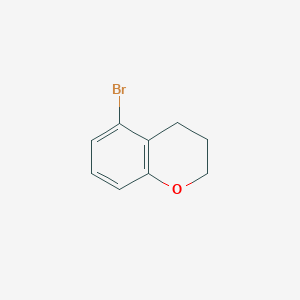
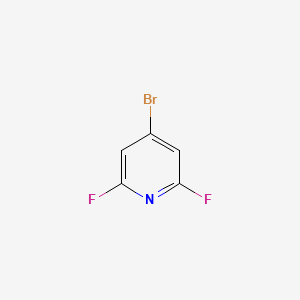
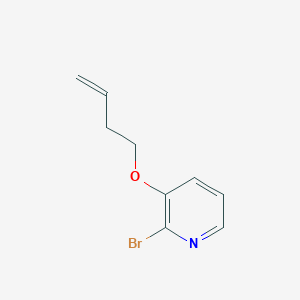
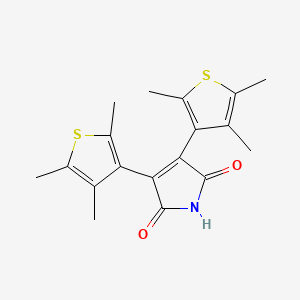
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
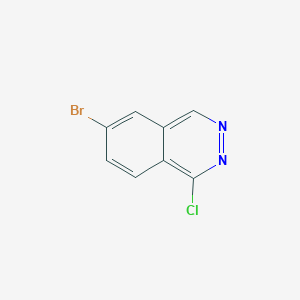
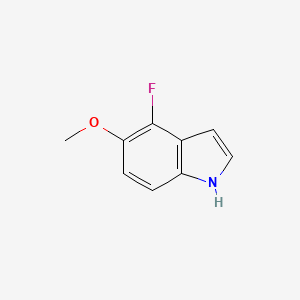
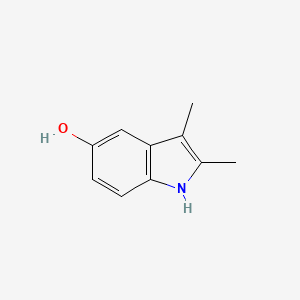
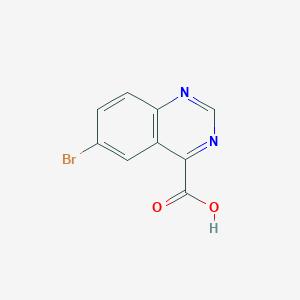
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)
